2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol
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Overview
Description
2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol is a compound with the molecular formula C₁₆H₁₇ClO₃ and a molecular weight of 292.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as an epichlorohydrin-bisphenol F copolymer .
Preparation Methods
The synthesis of 2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol typically involves the reaction of epichlorohydrin with bisphenol F. The reaction conditions include a temperature range of 50-100°C and the presence of a catalyst such as sodium hydroxide . Industrial production methods often involve large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol can be compared with other similar compounds, such as:
Epichlorohydrin: Both compounds contain the oxirane ring, but epichlorohydrin lacks the phenolic groups present in this compound.
Bisphenol A: This compound is structurally similar but has different substituents on the phenolic rings.
Bisphenol F: It is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its combination of the oxirane ring and phenolic groups, which confer distinct chemical reactivity and applications .
Properties
CAS No. |
55492-52-9 |
---|---|
Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2.C3H5ClO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15;4-1-3-2-5-3/h1-8,14-15H,9H2;3H,1-2H2 |
InChI Key |
RMNFLJFWVVETSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C1=CC=C(C(=C1)CC2=CC=CC=C2O)O |
Related CAS |
55492-52-9 |
Origin of Product |
United States |
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